Alvimopan
Vue d'ensemble
Description
Alvimopan is a peripherally acting μ-opioid receptor antagonist primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgery. It is marketed under the trade name Entereg and is specifically designed to mitigate postoperative ileus, a common complication that delays gastrointestinal recovery after surgery .
Mécanisme D'action
Target of Action
Alvimopan primarily targets the μ-opioid receptors (MOR) in the gastrointestinal tract . These receptors play a crucial role in modulating gastrointestinal motility and secretion .
Mode of Action
This compound is a competitive antagonist of the μ-opioid receptors . It binds to these receptors with a Ki of 0.2 ng/mL . By binding to these receptors, this compound blocks the effects of endogenous or exogenous agonists, which typically reduce gastrointestinal motility .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the μ-opioid receptors, this compound prevents the reduction in gastrointestinal motility that typically results from the activation of these receptors .
Pharmacokinetics
This compound exhibits a low oral bioavailability of less than 7% due to its high affinity for the peripheral μ-receptor, which leads to slower absorption dependent on dissociation from the receptor . Biliary secretion is considered the primary pathway for this compound elimination .
Result of Action
The primary result of this compound’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . By blocking the effects of opioids on gastrointestinal motility and secretion, this compound helps to avoid postoperative ileus and reduce the healing time of the upper and lower gastrointestinal tract .
Action Environment
The action of this compound is influenced by the presence of opioids in the patient’s system. It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when this compound would be initiated . This is because individuals with recent exposure to opioids are expected to be more sensitive to the effects of μ-opioid receptor antagonists . The peripheral site of action of this compound suggests that such a heightened sensitivity would precipitate gastrointestinal effects beyond dyspepsia .
Applications De Recherche Scientifique
Alvimopan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of μ-opioid receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and recovery.
Industry: Utilized in the development of new pharmaceutical formulations to enhance drug delivery and efficacy.
Analyse Biochimique
Biochemical Properties
Alvimopan competitively binds to the mu-opioid receptor in the gastrointestinal tract . Unlike methylnaltrexone, which relies upon its ionic charge, this compound owes its selectivity for peripheral receptors to its pharmacokinetics . This compound binds to peripheral mu-receptors with a Ki of 0.2 ng/mL .
Cellular Effects
This compound reduces certain side effects of opioid medicine used to prevent pain after surgery . Some side effects of opioid medicine (stomach pain, bloating, constipation) can delay recovery after surgery on your stomach or intestines . This compound will not reduce the pain-relieving effects of the opioid .
Molecular Mechanism
This compound is a competitive antagonist of the μ-opioid receptors (MOR) in the gastrointestinal tract, with a Ki of 0.2 ng/mL . Activation of these receptors by endogenous or exogenous agonists reduces gastrointestinal motility, and this compound blocks this effect .
Temporal Effects in Laboratory Settings
This compound has been shown to decrease the time to hospital discharge by about one day for patients undergoing bowel resection with primary anastomosis . It does not accelerate gastrointestinal recovery .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are not readily available. Clinical experience to date in postoperative ileus (POI) patients indicates that this compound is well tolerated when used according to its approved dosing regimen (12 mg b.i.d. for up to 7 days) .
Metabolic Pathways
This compound is primarily metabolized by intestinal flora to an active metabolite . This metabolite, however, has no clinically significant contribution to the effects of the drug . Biliary secretion was considered the primary pathway for this compound elimination .
Transport and Distribution
This compound’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor and subsequently low oral bioavailability of less than 7% .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with mu-opioid receptors located on the cell surface of cells in the gastrointestinal tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan involves several steps, starting with the preparation of key intermediates. One such method involves the use of ethyl N-[(2S)-2-benzyl-3-hydroxypropanoyl]glycinate and ethyl N-[(2S)-2-benzyl-3-{[(4-bromophenyl)sulfonyl]oxy}propanoyl]glycinate . These intermediates are then subjected to various chemical reactions to form the final product.
Industrial Production Methods: For industrial production, this compound is often prepared in solid form to enhance its bioavailability. The process involves dissolving chitosan in a medicinal solvent, adding this compound, and then slowly incorporating a glutaraldehyde aqueous solution. The mixture is then spray-dried to obtain this compound chitosan microspheres, which are subsequently mixed with pharmaceutical adjuvants and compressed into tablets or filled into capsules .
Analyse Des Réactions Chimiques
Types of Reactions: Alvimopan undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Commonly uses reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Comparaison Avec Des Composés Similaires
Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A pegylated derivative of naloxone used for similar indications.
Comparison: Alvimopan is unique in its high selectivity for peripheral μ-opioid receptors and its limited ability to cross the blood-brain barrier. This makes it particularly effective for treating postoperative ileus without reversing the analgesic effects of opioids. In contrast, methylnaltrexone and naloxegol have different pharmacokinetic profiles and may have varying degrees of central nervous system penetration .
Propriétés
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-JVFUWBCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |
Record name | Alvimopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60166035 | |
Record name | Alvimopan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alvimopan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |
Record name | Alvimopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALVIMOPAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alvimopan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alvimopan competitively binds to mu-opioid receptor in the gastrointestinal tract but, unlike methylnaltrexone which relies upon it ionic charge, alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics. Alvimopan binds to peripheral mu-receptors with a Ki of 0.2 ng/mL., Alvimopan is a selective antagonist of the cloned human mu-opioid receptor with a Ki of 0.4 nM (0.2 ng/mL) and no measurable opioid-agonist effects in standard pharmacologic assays. The dissociation of (3)H-alvimopan from the human mu-opioid receptor is slower than that of other opioid ligands, consistent with its higher affinity for the receptor. At concentrations of 1 to 10 uM, alvimopan demonstrated no activity at any of over 70 non-opioid receptors, enzymes, and ion channels., Following oral administration, alvimopan antagonizes the peripheral effects of opioids on gastrointestinal motility and secretion by competitively binding to gastrointestinal tract mu-opioid receptors. The antagonism produced by alvimopan at opioid receptors is evident in isolated guinea pig ileum preparations where alvimopan competitively antagonizes the effects of morphine on contractility. Alvimopan achieves this selective gastrointestinal opioid antagonism without reversing the central analgesic effects of mu-opioid agonists., This study characterized the pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, its metabolite, ADL 08-0011, and methylnaltrexone. The activities of the compounds were investigated with respect to human or guinea pig opioid receptor binding and function in recombinant cell lines and mechanical responsiveness of the guinea pig ileum. Alvimopan and ADL 08-0011 had higher binding affinity than methylnaltrexone at human mu opioid receptors (pK (i) values of 9.6, 9.6, and 8.0, respectively). The compounds had different selectivities for the mu receptor over human delta and guinea pig kappa opioid receptors. ADL 08-0011 had the highest mu receptor selectivity. With respect to their mu opioid receptor functional activity ([(35)S]GTPgammaS incorporation), methylnaltrexone had a positive intrinsic activity, consistent with partial agonism, unlike alvimopan and ADL 08-0011, which had negative intrinsic activities. Alvimopan, ADL 08-0011, and methylnaltrexone antagonized inhibitory responses mediated by the mu opioid agonist, endomorphin-1 (pA (2) values of 9.6, 9.4, and 7.6, respectively) and by U69593, a kappa opioid agonist (pA (2) values of 8.4, 7.2, and 6.7, respectively). In morphine-naive guinea pig ileum, methylnaltrexone reduced, while alvimopan and ADL 08-0011 increased, the amplitude of electrically evoked contractions and spontaneous mechanical activity. In tissue from morphine-dependent animals, alvimopan and ADL 08-0011 increased spontaneous activity to a greater degree than methylnaltrexone. The data suggested that alvimopan-induced contractions resulted predominantly from an interaction with kappa opioid receptors. It is concluded that alvimopan, ADL 08-0011, and methylnaltrexone differ in their in vitro pharmacological properties, particularly with respect to opioid receptor subtype selectivity and intrinsic activity. | |
Record name | Alvimopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALVIMOPAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
156053-89-3, 170098-38-1 | |
Record name | Alvimopan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvimopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvimopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvimopan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALVIMOPAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALVIMOPAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alvimopan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Alvimopan acts as a selective antagonist at the mu-opioid receptor, primarily in the periphery. [] This means it binds to these receptors, particularly those located in the gastrointestinal tract, and blocks the binding of opioids like morphine. []
A: By antagonizing mu-opioid receptors in the gut, this compound counteracts the inhibitory effects of opioids on gastrointestinal motility. [] Opioids typically slow down gut motility, leading to postoperative ileus (POI). This compound's action helps restore normal bowel function, reducing POI incidence and accelerating GI recovery. [, , ]
ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
ANone: The research papers do not include specific spectroscopic data for this compound.
ANone: The provided research primarily focuses on this compound's application in a clinical setting and doesn't delve into its material compatibility or stability under various environmental conditions.
ANone: The research focuses on this compound's pharmacological activity as a mu-opioid receptor antagonist and does not describe any catalytic properties or applications.
ANone: The research papers do not mention any specific computational chemistry studies or QSAR models developed for this compound.
ANone: The provided research primarily focuses on the clinical application of this compound and does not delve into its structure-activity relationship or the impact of structural modifications.
ANone: The research mainly focuses on this compound's short-term use in a clinical setting and does not provide detailed information about its long-term stability under various storage conditions.
ANone: The provided research doesn't elaborate on specific formulation strategies used for this compound.
A: While the provided research doesn't detail specific SHE regulations, it highlights that this compound is subject to a restricted-access program in the United States due to potential long-term safety concerns. [] This program, known as the Entereg Access Support and Education (E.A.S.E.™) Program, aims to ensure the safe and appropriate use of the drug. []
A: this compound exhibits low oral bioavailability in humans. [] It undergoes metabolism by gut microflora to an active metabolite, ADL 08-0011. [, ] Interestingly, ADL 08-0011 shows better absorption and achieves higher exposures compared to this compound. [] The specific details of this compound's distribution and excretion are not extensively discussed in the provided research.
A: Administration of the antibiotic ciprofloxacin significantly reduces the concentration of this compound's active metabolite. [] This interaction occurs rapidly and recovery is slow, suggesting a potential impact on this compound's efficacy when co-administered with certain antibiotics. []
A: this compound demonstrates efficacy in accelerating GI recovery in clinical trials. [, , ] It effectively shortens the time to return of bowel function, tolerance of solid food, and hospital discharge in patients undergoing bowel resection surgery. [, , , , , , ]
ANone: The provided research primarily focuses on clinical studies and does not mention the use of specific cell-based assays for evaluating this compound's efficacy.
A: Studies utilizing mice and rat models have been conducted to investigate this compound's efficacy in POI. [] These studies demonstrate that this compound effectively counteracts the delaying effects of morphine on gastrointestinal transit, suggesting its potential in mitigating opioid-induced POI. []
A: Numerous clinical trials consistently demonstrate that this compound effectively accelerates GI recovery following bowel resection surgery. [, , , , , , , , , , ] Specifically, this compound use is associated with a faster return of bowel function (e.g., time to first flatus, bowel movement), tolerance of solid food, and shorter hospital stays. [, , , , , , ]
ANone: The provided research does not discuss any specific resistance mechanisms to this compound.
A: While generally considered well-tolerated, particularly in short-term use, this compound's safety profile has been subject to scrutiny. [, , ] Long-term studies investigating this compound for opioid-induced bowel dysfunction have shown a potential association with adverse cardiovascular outcomes, although this has not been consistently observed in studies focusing on its use for POI following bowel resection. [, , ]
ANone: The provided research primarily focuses on the oral administration of this compound and does not elaborate on any alternative drug delivery strategies for enhanced gut targeting.
ANone: The provided research does not mention any specific biomarkers directly linked to this compound efficacy or adverse effects.
ANone: The provided research does not specify the analytical methods used for this compound characterization and quantification.
ANone: The research primarily focuses on this compound's clinical application and does not provide insights into its environmental impact or degradation pathways.
ANone: Aside from this compound, other strategies for managing POI include non-pharmacological approaches such as:
- Chewing gum: This surprisingly simple method has shown some efficacy in accelerating GI recovery. [, ]
- Enhanced recovery protocols (ERPs): These comprehensive protocols often involve a combination of strategies, including minimally invasive surgical techniques, early feeding, and mobilization, all contributing to faster GI recovery. [, , , ]
ANone: Key research infrastructure and resources that could facilitate further investigation of this compound include:
A: The research highlights the approval of this compound by the US Food and Drug Administration (FDA) in 2008 as a significant milestone. [, ] This approval marked the introduction of the first drug specifically indicated for accelerating gastrointestinal recovery following bowel resection surgery. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.